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2-(2-Bromo-4-methylphenyl)ethan-1-ol

Cat. No.: B13599357
M. Wt: 215.09 g/mol
InChI Key: XFOXSNXZLCXAHG-UHFFFAOYSA-N
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Description

Significance of Bromoaryl Substructures in Organic Synthesis

Bromoaryl substructures are pivotal in organic synthesis due to the reactivity of the carbon-bromine bond. Aryl bromides are essential precursors for a multitude of chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. They are widely utilized in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are foundational methods for constructing complex molecular architectures. researchgate.net

The bromine atom serves as an excellent leaving group and can be readily converted into other functional groups. For instance, bromoarenes are common starting materials for the preparation of organometallic reagents like Grignard reagents and organolithium compounds. researchgate.net These reagents are instrumental in forming new carbon-carbon bonds. The presence of a bromoaryl group in a molecule offers a strategic site for modification, enabling chemists to build up molecular complexity in a controlled manner. This versatility makes bromo-organic compounds indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like π-conjugated polymers. researchgate.netrsc.org Bromination itself is considered one of the most critical transformations in the field. nih.gov

Overview of Phenylethanol Derivatives in Chemical Research

Phenylethanol derivatives are a class of organic compounds characterized by a phenyl group attached to an ethanol (B145695) backbone. These structures are of significant interest in various fields of chemical research. Chiral phenylethanols, in particular, are highly sought-after as building blocks and intermediates for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. nih.gov For example, (R)-1-phenylethanol is utilized in the cosmetic and pharmaceutical industries. nih.govresearchgate.net

Research has shown that phenylethanol and its derivatives can exhibit biological activity; for instance, they have been studied for their bacteriostatic properties, which are linked to their ability to interact with and disrupt cellular membranes. nih.gov The synthesis of these derivatives is a major focus, with methods like enzymatic kinetic resolution being employed to obtain specific stereoisomers. nih.govresearchgate.net Furthermore, the hydroxyl group of phenylethanols can undergo a variety of chemical transformations, such as oxidation to ketones, esterification, and dehydration to form styrenes, highlighting their synthetic utility. acs.org

Specific Contextualization of 2-(2-Bromo-4-methylphenyl)ethan-1-ol within Contemporary Organic Chemistry

This compound, with its molecular formula C₉H₁₁BrO, fits squarely at the intersection of bromoaryl compounds and phenylethanol derivatives. bldpharm.com Its structure combines the reactive handle of a bromo-substituted aromatic ring with the versatile functionality of a primary alcohol. This dual functionality makes it a valuable, albeit specialized, intermediate in multi-step organic synthesis.

While specific research dedicated exclusively to this compound is not extensively documented in mainstream literature, its chemical utility can be inferred from the well-established reactivity of its constituent parts. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be used in ether and ester formation. Simultaneously, the bromoaryl moiety provides a reactive site for palladium-catalyzed cross-coupling reactions or the formation of an organometallic reagent.

The synthesis of this compound would likely proceed via the reduction of a corresponding carbonyl precursor, such as 2-(2-bromo-4-methylphenyl)acetic acid or its ester, or more directly from the reduction of 2-bromo-1-(4-methylphenyl)ethanone. For instance, the related isomer 2-bromo-1-(4-methylphenyl)ethan-1-ol (B8692196) is synthesized by the sodium borohydride (B1222165) reduction of 2-bromo-1-(4-methylphenyl)ethanone. This suggests a parallel synthetic pathway for the target compound. Ultimately, this compound is best understood as a bespoke building block, designed for the strategic, regioselective introduction of the 2-bromo-4-methylphenethyl moiety in the construction of complex target molecules in medicinal and materials chemistry.

Interactive Data Table: Properties of this compound

Property Value
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
IUPAC Name This compound

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₉H₁₁BrO
2-Bromo-1-(4-methylphenyl)ethan-1-ol C₉H₁₁BrO
2-Bromo-1-(4-methylphenyl)ethanone C₉H₉BrO
2-phenylethanol C₈H₁₀O
(R)-1-phenylethanol C₈H₁₀O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B13599357 2-(2-Bromo-4-methylphenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

2-(2-bromo-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5H2,1H3

InChI Key

XFOXSNXZLCXAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCO)Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromo 4 Methylphenyl Ethan 1 Ol

Precursor Synthesis Strategies for 2-Bromo-4-methylphenyl Moieties

The generation of the 2-bromo-4-methylphenyl scaffold is a critical first step. This can be achieved through various synthetic routes, primarily involving the regioselective bromination of appropriate precursors or through functional group interconversions on pre-functionalized aromatic rings.

Regioselective Bromination of 4-Methyltoluene Derivatives

Direct bromination of p-xylene (B151628) (4-methyltoluene) presents a challenge in achieving the desired 2-bromo isomer with high selectivity. Electrophilic aromatic substitution on p-xylene typically leads to a mixture of isomers, with the potential for di- and polybromination. While various catalysts and reaction conditions have been explored to influence the regioselectivity of xylene bromination, obtaining a high yield of 2-bromo-p-xylene (B1265381) can be difficult. Therefore, alternative strategies commencing from more selectively functionalized precursors are often favored.

Functional Group Interconversions on Aromatic Precursors

A more controlled and widely employed approach to the 2-bromo-4-methylphenyl precursor involves a series of functional group interconversions starting from readily available p-toluidine (B81030) (4-methylaniline). This multi-step sequence ensures the precise placement of the bromo substituent.

A common pathway begins with the protection of the amino group of p-toluidine through acetylation with acetic anhydride (B1165640) to form N-acetyl-p-toluidine. This step is crucial to moderate the activating effect of the amino group and to direct the subsequent bromination. The N-acetyl-p-toluidine is then subjected to bromination, typically using bromine in acetic acid. The acetylamino group directs the incoming bromo substituent to the ortho position, yielding 2-bromo-N-acetyl-4-methylaniline. doubtnut.com

Following bromination, the acetyl group is removed by hydrolysis under acidic conditions to afford 2-bromo-4-methylaniline. doubtnut.com This amine is then converted to the corresponding diazonium salt by treatment with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). orgsyn.orgnih.gov The resulting 2-bromo-4-methylbenzenediazonium chloride is a versatile intermediate.

To obtain the key aldehyde precursor, 2-bromo-4-methylbenzaldehyde (B1335389), the diazonium salt is subjected to a Sandmeyer-type reaction. A well-established procedure involves the reaction of the diazonium salt with a solution of formaldoxime, which is prepared from paraformaldehyde and hydroxylamine (B1172632) hydrochloride. orgsyn.org This reaction, catalyzed by cupric sulfate, introduces the formyl group onto the aromatic ring, yielding 2-bromo-4-methylbenzaldehyde after acidic workup and purification. orgsyn.org

Table 1: Synthesis of 2-Bromo-4-methylbenzaldehyde from p-Toluidine

StepReactant(s)Reagent(s)Product
1. Acetylationp-ToluidineAcetic anhydrideN-Acetyl-p-toluidine
2. BrominationN-Acetyl-p-toluidineBromine, Acetic acid2-Bromo-N-acetyl-4-methylaniline
3. Hydrolysis2-Bromo-N-acetyl-4-methylanilineStrong acid (e.g., HCl)2-Bromo-4-methylaniline
4. Diazotization2-Bromo-4-methylanilineSodium nitrite, Hydrochloric acid2-Bromo-4-methylbenzenediazonium chloride
5. Formylation2-Bromo-4-methylbenzenediazonium chlorideFormaldoxime, Cupric sulfate2-Bromo-4-methylbenzaldehyde

Formation of the Ethan-1-ol Side Chain

With the 2-bromo-4-methylbenzaldehyde precursor in hand, the next phase of the synthesis focuses on the construction of the two-carbon alcohol side chain. This is typically achieved through carbon-carbon bond-forming reactions followed by appropriate reduction or hydration steps.

Chain Elongation Techniques via Carbon-Carbon Bond Formation

A straightforward method for introducing the ethan-1-ol side chain involves the addition of a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide, to 2-bromo-4-methylbenzaldehyde. adichemistry.comprepchem.com This nucleophilic addition to the carbonyl group results in the formation of a secondary alcohol, 1-(2-bromo-4-methylphenyl)ethan-1-ol, after acidic workup.

The subsequent step requires the reduction of this secondary alcohol to the target primary alcohol, 2-(2-bromo-4-methylphenyl)ethan-1-ol. This can be accomplished through a two-step process involving dehydration to the corresponding styrene (B11656) derivative, 1-(2-bromo-4-methylphenyl)ethene, followed by anti-Markovnikov hydration.

Alternatively, direct reduction of the carbonyl group of a corresponding ketone, 2-bromo-1-(2-bromo-4-methylphenyl)ethan-1-one, would yield the target alcohol. However, the synthesis of this ketone precursor is less direct than the aldehyde. A more common approach is the reduction of the readily available 2-bromo-4-methylacetophenone. Reduction of 2-bromo-4-methylacetophenone with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) would yield 1-(2-bromo-4-methylphenyl)ethan-1-ol. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.comkhanacademy.org Subsequent dehydration and hydration steps, as mentioned earlier, would be necessary to obtain the final product.

Table 2: Grignard Addition and Subsequent Transformation

StepReactant(s)Reagent(s)Intermediate ProductFinal Product
12-Bromo-4-methylbenzaldehydeMethylmagnesium bromide1-(2-Bromo-4-methylphenyl)ethan-1-olThis compound
21-(2-Bromo-4-methylphenyl)ethan-1-olDehydrating agent (e.g., H₂SO₄)1-(2-Bromo-4-methylphenyl)ethene
31-(2-Bromo-4-methylphenyl)ethene1. BH₃·THF, 2. H₂O₂, NaOHThis compound

An alternative and widely used strategy for constructing the carbon-carbon double bond necessary for the ethan-1-ol side chain is through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

In the Wittig reaction, 2-bromo-4-methylbenzaldehyde is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically generated in situ by deprotonating a phosphonium (B103445) salt, like methyltriphenylphosphonium (B96628) bromide, with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene, 1-(2-bromo-4-methylphenyl)ethene, and triphenylphosphine (B44618) oxide. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction offers a modification of the Wittig reaction that often provides better yields and easier purification. In this case, a phosphonate (B1237965) carbanion is used as the nucleophile. For the synthesis of the terminal alkene, a reagent such as trimethyl phosphonoacetate can be deprotonated with a base like sodium hydride and reacted with 2-bromo-4-methylbenzaldehyde. The resulting α,β-unsaturated ester can then be reduced to the target alcohol. The HWE reaction typically favors the formation of the (E)-alkene. adichemistry.com

Once the 1-(2-bromo-4-methylphenyl)ethene has been synthesized via either the Wittig or HWE reaction, the final step is the anti-Markovnikov hydration of the double bond to yield the primary alcohol, this compound. A standard and efficient method for this transformation is hydroboration-oxidation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comd-nb.info The alkene is first treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide). This two-step sequence results in the syn-addition of water across the double bond, with the hydroxyl group adding to the less substituted carbon, thus affording the desired primary alcohol. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Table 3: Olefination and Subsequent Hydration

ReactionAldehydeReagent(s)Alkene Product
Wittig Reaction2-Bromo-4-methylbenzaldehydeMethyltriphenylphosphonium bromide, Strong base1-(2-Bromo-4-methylphenyl)ethene
HWE Reaction2-Bromo-4-methylbenzaldehydeTrimethyl phosphonoacetate, BaseMethyl 3-(2-bromo-4-methylphenyl)acrylate
Reduction/Hydration Step Alkene/Ester Reagent(s) Final Product
Hydroboration-Oxidation1-(2-Bromo-4-methylphenyl)ethene1. BH₃·THF, 2. H₂O₂, NaOHThis compound
ReductionMethyl 3-(2-bromo-4-methylphenyl)acrylatee.g., LiAlH₄This compound
Ring-Opening Reactions of Epoxides

The synthesis of this compound can be achieved through the ring-opening of a corresponding epoxide precursor, 2-(2-bromo-4-methylphenyl)oxirane. This method is a versatile approach for forming 1,2-difunctionalized compounds. The strained three-membered ring of the epoxide is susceptible to cleavage by various nucleophiles. researchgate.net

In the context of producing the target alcohol, the nucleophile would be a hydride source. The reaction involves the nucleophilic attack of a hydride ion (H⁻) on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and, after an aqueous workup, the formation of the alcohol. The regioselectivity of the attack (i.e., whether the hydride attacks the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions and the nature of the hydride reagent. For terminal epoxides like 2-(2-bromo-4-methylphenyl)oxirane, the attack generally occurs at the less sterically hindered terminal carbon under neutral or basic conditions, yielding the desired primary alcohol. Lewis acids can be used to facilitate ring-opening, potentially altering the regioselectivity. rsc.org

Reduction of Ketone Precursors to this compound

A more common and direct route to this compound is the reduction of the corresponding ketone, 1-(2-bromo-4-methylphenyl)ethan-1-one. This transformation is a fundamental reaction in organic synthesis, and several methods are available, primarily categorized into catalytic hydrogenation and the use of hydride reducing agents. guidechem.comyoutube.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. tcichemicals.com This method is widely used in industrial applications due to its high efficiency and the fact that the only byproduct is water (in the case of workup).

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to achieve high yields and selectivity. For instance, ruthenium-based catalysts have been shown to be effective in the hydrogenation of various ketones. acs.org

Table 1: Comparison of Catalytic Hydrogenation Systems for Ketone Reduction

Catalyst System Typical Substrates Advantages Considerations
Pd/C Aromatic Ketones, Alkenes Widely available, cost-effective May cause dehalogenation (C-Br bond cleavage)
PtO₂ (Adams' catalyst) Wide range of functional groups Highly active More expensive than palladium
Raney Nickel Ketones, Aldehydes, Nitriles Cost-effective, highly active Requires careful handling (pyrophoric)

| Ruthenium Complexes | Aryl and Heteroaryl Ketones | High activity and selectivity | Often requires specific ligands |

Hydride Reduction Reagents

The reduction of 1-(2-bromo-4-methylphenyl)ethan-1-one can also be effectively carried out using metal hydride reagents. These reagents act as a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbonyl carbon. khanacademy.org The most common reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. It readily reduces aldehydes and ketones to the corresponding alcohols. Its mild nature is advantageous as it generally does not reduce other functional groups like esters, amides, or carboxylic acids, and crucially, it is less likely to cause reductive cleavage of the carbon-bromine bond. youtube.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. youtube.com It can reduce a wide variety of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. Due to its high reactivity, it must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction must be followed by a careful aqueous workup step to protonate the resulting alkoxide intermediate. youtube.comkhanacademy.org

Chemo- and Regioselectivity Considerations in Synthesis

When synthesizing this compound, particularly via the reduction of its ketone precursor, chemoselectivity is a primary concern. The key challenge is to selectively reduce the carbonyl group without affecting the carbon-bromine bond on the aromatic ring.

Catalytic Hydrogenation: Certain hydrogenation catalysts, especially palladium-based ones, are known to catalyze hydrodehalogenation reactions. This side reaction would replace the bromine atom with a hydrogen atom, leading to the formation of 2-(4-methylphenyl)ethan-1-ol as an undesired byproduct. The reaction conditions must be carefully controlled to minimize this pathway.

Hydride Reduction: Sodium borohydride is generally the preferred reagent for this transformation due to its excellent chemoselectivity. It is mild enough to leave the aryl bromide moiety intact while efficiently reducing the ketone. guidechem.com In contrast, the high reactivity of lithium aluminum hydride poses a greater risk of side reactions, including potential reduction of the C-Br bond, although this is less common for aryl halides compared to alkyl halides.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproduct formation.

For the reduction of 1-(2-bromo-4-methylphenyl)ethan-1-one with NaBH₄, key parameters to optimize include:

Solvent: Protic solvents like methanol or ethanol are standard and generally give good results. The choice can affect reaction rates and solubility.

Temperature: These reductions are often performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and improve selectivity.

Stoichiometry: The molar ratio of the hydride reagent to the ketone is important. Using a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) is common to ensure the reaction goes to completion.

Reaction Time: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal time for completion. guidechem.com

Table 2: Illustrative Optimization of NaBH₄ Reduction

Entry NaBH₄ (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 1.0 Methanol 25 4 85
2 1.2 Methanol 0 to 25 2 95
3 1.2 Ethanol 0 to 25 2 93
4 2.0 Methanol 0 to 25 2 96 (no significant improvement)

This table is a hypothetical representation of a typical optimization process.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. mdpi.com Key areas for improvement include the choice of reagents, solvents, and energy usage.

Safer Solvents: Traditional organic solvents often have environmental and health concerns. Replacing them with "greener" alternatives is a primary goal. For hydride reductions, using ethanol, which can be derived from renewable resources, is preferable to more hazardous solvents. mdpi.com Water can also be an excellent green solvent for certain reactions. mdpi.com

Catalysis: Catalytic routes, such as catalytic hydrogenation, are inherently greener than using stoichiometric reagents like NaBH₄ or LiAlH₄. gcande.org Catalysts are used in small amounts and can often be recycled and reused, which improves atom economy and reduces waste. iciset.in The development of highly active and selective catalysts that operate under mild conditions (low pressure and temperature) further enhances the green credentials of this method. tcichemicals.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. iciset.in Microwave-assisted synthesis is another technique that can significantly shorten reaction times and reduce energy use compared to conventional heating. mdpi.com

Reaction Chemistry and Derivatization of 2 2 Bromo 4 Methylphenyl Ethan 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can be readily converted into other functionalities such as aldehydes, carboxylic acids, esters, ethers, and alkyl halides. These transformations are fundamental in multi-step organic synthesis.

The oxidation of the primary alcohol in 2-(2-bromo-4-methylphenyl)ethan-1-ol can be controlled to yield either the corresponding aldehyde, 2-(2-bromo-4-methylphenyl)acetaldehyde, or the carboxylic acid, 2-(2-bromo-4-methylphenyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product.

To Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. Another modern approach involves using NaNO₃ under ball-milling conditions, which is considered a green and efficient method for oxidizing primary benzylic alcohols to aldehydes. researchgate.net

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid), or Jones reagent. The reaction is typically performed in an aqueous environment and often requires heating.

Table 1: Representative Oxidation Protocols for Primary Alcohols

Product Reagents Solvent Typical Conditions
Aldehyde Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Anhydrous, Room Temperature
Aldehyde Dess-Martin periodinane (DMP) Dichloromethane (CH₂Cl₂) Anhydrous, Room Temperature
Carboxylic Acid Potassium permanganate (KMnO₄) Water/t-BuOH, NaOH Heat

The hydroxyl group can be readily converted into esters and ethers, which are important derivatives with diverse applications.

Esterification: The most common method for forming an ester is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, the alcohol can be reacted with a more reactive acylating agent like an acid chloride or an acid anhydride (B1165640), typically in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis is a classic method for preparing ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. Modern palladium-catalyzed methods have also been developed for the cross-coupling of alcohols with olefins to furnish complex ethers under mild conditions. nih.gov

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group by halogenation. This transformation yields 1-(2-bromoethyl)-2-bromo-4-methylbenzene, a reactive intermediate for subsequent nucleophilic substitution reactions. Common reagents for this conversion include:

For Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

For Bromination: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Once the hydroxyl group is converted into a better leaving group (e.g., a halide or a tosylate), the benzylic carbon becomes susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups via an Sₙ2 mechanism. Potential nucleophiles include:

Cyanide (CN⁻) to form a nitrile.

Azide (B81097) (N₃⁻) to form an azide, which can be subsequently reduced to an amine.

Thiols (RSH) to form thioethers.

Amines (RNH₂) to form secondary amines.

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for these transformations due to their favorable reactivity and stability.

These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.camdpi.comtcichemicals.com This reaction is highly valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions. The product of coupling this compound with an arylboronic acid would be a biphenyl (B1667301) derivative.

Sonogashira Reaction: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. nih.govorganic-chemistry.org This method provides a direct route to arylalkynes, which are important structural motifs.

Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. uwindsor.ca A notable variation involves the tandem dehydration of a 2-aryl-ethan-1-ol derivative to form a styrene (B11656) in situ, which then participates in the Heck reaction. nih.govresearchgate.net This approach could potentially be applied to this compound.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Reaction Coupling Partner Catalyst/Pre-catalyst Ligand (if any) Base Solvent
Suzuki Arylboronic Acid Pd(OAc)₂, PdCl₂(dppf) PPh₃, SPhos, XPhos K₂CO₃, Cs₂CO₃, K₃PO₄ Toluene, Dioxane, DMF
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ PPh₃ Et₃N, i-Pr₂NH Toluene, THF, DMF

| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Nucleophilic Aromatic Substitution (SNAr) on the Bromo-Substituted Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not involve an SN1 or SN2 pathway. Instead, it typically proceeds through a two-step addition-elimination mechanism. The attacking species is a nucleophile, and the aromatic ring acts as the electrophile. masterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comresearchgate.net These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.net

In the case of this compound, the phenyl ring is substituted with a bromine atom, a methyl group, and a 2-hydroxyethyl group. The methyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. The bromo and 2-hydroxyethyl groups are not sufficiently electron-withdrawing to significantly activate the ring for SNAr. Consequently, subjecting this compound to typical SNAr conditions (e.g., strong nucleophiles like alkoxides or amines) is unlikely to result in the substitution of the bromine atom. The reaction is generally unfavorable for this substrate due to the lack of requisite electronic activation on the aromatic ring.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound allows for the formation of highly reactive organometallic species, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and strong bases, widely used for creating new carbon-carbon bonds. masterorganicchemistry.comtaylorandfrancis.com

Grignard Reagent Formation: A Grignard reagent is prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netadichemistry.com The magnesium inserts itself between the carbon and the halogen, reversing the polarity of the carbon atom from electrophilic to nucleophilic. adichemistry.com

However, a significant challenge in preparing a Grignard reagent from this compound is the presence of the acidic hydroxyl (-OH) group. libretexts.org Grignard reagents are extremely basic and will be readily quenched by even weakly acidic protons, such as those from alcohols, water, or carboxylic acids. masterorganicchemistry.comlibretexts.org Therefore, direct reaction of the parent alcohol with magnesium would fail, as the formed Grignard reagent would immediately react with the starting material's hydroxyl group in an acid-base reaction.

To successfully form the Grignard reagent, the hydroxyl group must first be protected with a suitable protecting group (PG) that is stable to the basic and nucleophilic conditions of Grignard formation. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals. The protected intermediate can then be reacted with magnesium to form the desired Grignard reagent, which can subsequently be used in reactions with various electrophiles.

StepReactionReagents and ConditionsProduct
1Protection of AlcoholTBDMSCl, Imidazole, DMF1-(2-Bromo-4-methylphenyl)-2-(tert-butyldimethylsilyloxy)ethane
2Grignard FormationMg turnings, Anhydrous THF[2-(2-(tert-Butyldimethylsilyloxy)ethyl)-5-methylphenyl]magnesium bromide
3Reaction with Electrophilee.g., 1. CO₂, 2. H₃O⁺2-(2-(tert-Butyldimethylsilyloxy)ethyl)-5-methylbenzoic acid
4DeprotectionTBAF, THF2-(2-Hydroxyethyl)-5-methylbenzoic acid

Organolithium Reagent Formation: Similar to Grignard reagents, organolithium reagents are potent nucleophiles and bases. taylorandfrancis.com They can be formed by reacting an organic halide with lithium metal. The same limitation applies: the acidic proton of the hydroxyl group must be protected before the formation of the organolithium reagent to prevent it from being quenched. The synthetic strategy would be analogous to that used for the Grignard reagent, involving protection, reaction with lithium, reaction with an electrophile, and deprotection.

Electrophilic Aromatic Substitution on the 2-Bromo-4-methylphenyl Moiety

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. The regiochemical outcome of EAS reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

In this compound, the directing effects of the three substituents must be considered:

-CH₃ (methyl): An activating, ortho, para-directing group.

-Br (bromo): A deactivating, ortho, para-directing group.

-CH₂CH₂OH (2-hydroxyethyl): A weakly deactivating, ortho, para-directing group.

The available positions for substitution are C3, C5, and C6.

Position C6: Ortho to the bromo group and meta to both the methyl and hydroxyethyl (B10761427) groups.

Position C5: Para to the bromo group, ortho to the methyl group, and meta to the hydroxyethyl group.

Position C3: Ortho to the bromo group, ortho to the hydroxyethyl group, and meta to the methyl group.

The activating methyl group strongly directs incoming electrophiles to its ortho (C3, C5) and para (C6, occupied by Br) positions. The bromo and hydroxyethyl groups also direct to their ortho and para positions. The combined influence suggests that positions C3 and C5 are the most likely sites for substitution, though steric hindrance from adjacent groups may play a significant role.

Further Halogenation Studies

Further halogenation, such as bromination with Br₂ in the presence of a Lewis acid (e.g., FeBr₃), would proceed via an EAS mechanism. Based on the directing effects of the existing substituents, the incoming bromine electrophile would be directed to the positions activated by the methyl group and not overly hindered.

PositionDirecting InfluenceSteric HindrancePredicted Reactivity
C3 ortho to -CH₂CH₂OH, ortho to -Br, meta to -CH₃High (between two substituents)Less favored
C5 ortho to -CH₃, para to -BrModerateHighly favored
C6 meta to -CH₃, meta to -CH₂CH₂OH, ortho to -BrLowLess favored

Therefore, the major product of further monobromination is predicted to be 2-(2,5-dibromo-4-methylphenyl)ethan-1-ol.

Nitration and Sulfonation Reactions

Nitration (typically with a mixture of HNO₃ and H₂SO₄) and sulfonation (with fuming H₂SO₄) are classic EAS reactions. The regioselectivity would follow the same principles as halogenation, with the electrophiles (-NO₂⁺ and SO₃) preferentially attacking the most activated and sterically accessible positions.

Nitration: The nitronium ion (NO₂⁺) would likely substitute at the C5 position to yield 2-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-ol. The strongly acidic conditions could also lead to side reactions involving the alcohol, such as dehydration to form a styrene derivative or oxidation.

Sulfonation: Sulfonation is often reversible. The sulfonic acid group (-SO₃H) would also be expected to add primarily at the C5 position.

Cyclization Reactions and Annulation Strategies Utilizing this compound

The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic ring systems. These transformations typically involve converting one of the existing functional groups into a reactive intermediate that can attack another part of the molecule.

One plausible strategy is an intramolecular Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base (e.g., NaH) to form an alkoxide. This nucleophilic alkoxide could then displace the bromide on the aromatic ring via an intramolecular nucleophilic substitution. While SNAr is generally difficult on this substrate, the intramolecular nature of the reaction can facilitate cyclization, especially if catalyzed by a transition metal like copper (Ullmann condensation). This would lead to the formation of a six-membered heterocyclic ether.

Another potential cyclization pathway is an intramolecular Friedel-Crafts alkylation. Treatment of the alcohol with a strong acid could generate a carbocation on the ethyl side chain via dehydration. This electrophilic carbocation could then attack the electron-rich aromatic ring. Given the directing effects, the carbocation would likely attack at the C3 position, leading to the formation of a five-membered indane ring system after subsequent rearomatization.

Cyclization StrategyKey IntermediateReagentsPotential Product
Intramolecular EtherificationAlkoxideNaH, Cu(I) catalyst6-Methylchromane
Intramolecular Friedel-Crafts AlkylationSecondary CarbocationH₂SO₄ or other strong acid4-Bromo-6-methyl-2,3-dihydro-1H-indene

Mechanistic Investigations of Reactions Involving 2 2 Bromo 4 Methylphenyl Ethan 1 Ol

Reaction Pathway Elucidation for Synthetic Transformations

The primary synthetic route to the structural isomer, 2-bromo-1-(4-methylphenyl)ethan-1-ol (B8692196), involves the reduction of the corresponding α-bromoketone, 2-bromo-1-(4-methylphenyl)ethanone. This transformation is commonly achieved using hydride-donating reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a prominent example.

The reaction proceeds via a nucleophilic addition mechanism. The carbonyl carbon of the ketone is electrophilic due to the electronegativity of the oxygen atom. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The reaction pathway can be described in two main steps:

Nucleophilic Attack: A hydride ion from the sodium borohydride attacks the electrophilic carbonyl carbon of 2-bromo-1-(4-methylphenyl)ethanone. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to the formation of an alkoxide intermediate.

Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (such as methanol (B129727) or ethanol (B145695), which are often used as solvents for these reductions) or during an acidic workup step. This yields the final alcohol product, 2-bromo-1-(4-methylphenyl)ethan-1-ol.

Reaction Step Description
Starting Material 2-bromo-1-(4-methylphenyl)ethanone
Reagent Sodium Borohydride (NaBH₄)
Solvent Protic solvent (e.g., methanol, ethanol)
Intermediate Alkoxide
Product 2-bromo-1-(4-methylphenyl)ethan-1-ol

Kinetic Studies of Key Reaction Steps

The kinetics of the reaction are influenced by several factors, including the structure of the ketone, the solvent, and the temperature. Steric hindrance around the carbonyl group can affect the rate of hydride attack. In the case of 2-bromo-1-(4-methylphenyl)ethanone, the presence of the bromine atom on the α-carbon and the methyl group on the phenyl ring may influence the accessibility of the carbonyl carbon to the hydride nucleophile.

Generally, the reaction is first order with respect to both the ketone and the borohydride. The rate law can be expressed as:

Rate = k[Ketone][NaBH₄]

The rate constant, k, would be specific to the particular substrate and reaction conditions.

Isotopic Labeling Experiments for Mechanism Confirmation

Isotopic labeling is a powerful tool for confirming reaction mechanisms. In the context of the reduction of 2-bromo-1-(4-methylphenyl)ethanone, deuterium (B1214612) labeling could be employed to trace the origin of the hydrogen atoms in the final alcohol product.

For instance, using sodium borodeuteride (NaBD₄) instead of sodium borohydride would result in the incorporation of a deuterium atom at the carbon that was formerly the carbonyl carbon. Subsequent protonation with a standard protic solvent (e.g., methanol) would add a hydrogen atom to the oxygen. Conversely, using sodium borohydride with a deuterated solvent (e.g., methanol-d4, CH₃OD) would result in the incorporation of a deuterium atom on the oxygen of the alcohol.

These experiments would unequivocally confirm the two-step mechanism of nucleophilic attack followed by protonation. The position of the deuterium atom in the final product can be readily determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

Reagents Expected Product Mechanistic Insight
2-bromo-1-(4-methylphenyl)ethanone, NaBD₄, CH₃OH2-bromo-1-deuterio-1-(4-methylphenyl)ethan-1-olConfirms hydride (deuteride) attack at the carbonyl carbon.
2-bromo-1-(4-methylphenyl)ethanone, NaBH₄, CH₃OD2-bromo-1-(4-methylphenyl)ethan-1-ol-dConfirms proton (deuteron) transfer to the alkoxide oxygen from the solvent.

Transition State Analysis in Catalyzed Reactions

The transition state of the hydride reduction of a ketone is the highest energy point along the reaction coordinate, corresponding to the transfer of the hydride ion to the carbonyl carbon. Computational studies on the reduction of ketones by sodium borohydride have provided models for the transition state.

It is generally accepted that the reaction proceeds through a "product-like" transition state, where the C-H bond is substantially formed. The geometry of the transition state is influenced by steric and electronic factors. For the reduction of 2-bromo-1-(4-methylphenyl)ethanone, the approach of the bulky borohydride anion to the carbonyl carbon would be a key factor in determining the transition state geometry.

Theoretical models suggest a transition state where the boron atom of the borohydride coordinates with the carbonyl oxygen, facilitating the transfer of the hydride. The presence of the α-bromo substituent could also influence the electronic nature of the carbonyl group and thus the energy of the transition state.

Kinetic isotope effect (KIE) studies on related systems can provide experimental evidence about the nature of the transition state. For the reduction of ketones with sodium borohydride, a primary kinetic isotope effect (kH/kD) is observed when the reaction is carried out with NaBH₄ versus NaBD₄. The magnitude of the KIE can give an indication of the extent of C-H bond formation in the transition state.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromo 4 Methylphenyl Ethan 1 Ol and Its Derivatives

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In the case of 2-(2-Bromo-4-methylphenyl)ethan-1-ol, the chromophore is the substituted benzene (B151609) ring. The electronic spectrum is primarily influenced by the π → π* transitions of the aromatic system.

The benzene ring itself exhibits two characteristic absorption bands: the E2-band (around 204 nm) and the B-band (around 254 nm), which arises from a symmetry-forbidden transition. The presence of substituents on the benzene ring—in this case, a bromo group, a methyl group, and a 2-hydroxyethyl group—alters the positions (λmax) and intensities (molar absorptivity, ε) of these bands.

Bromo Group (-Br): As a halogen, the bromo group acts as an auxochrome with two opposing effects. Its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R) influence the electronic transitions. The resonance effect, due to the lone pairs on the bromine atom, typically causes a bathochromic shift (red shift) of the absorption bands to longer wavelengths.

Methyl Group (-CH3): This alkyl group is a weak electron-donating group through hyperconjugation, which generally leads to a slight bathochromic shift of the aromatic absorption bands.

2-Hydroxyethyl Group (-CH2CH2OH): This substituent is electronically isolated from the π-system of the ring by the saturated carbon atom and thus has a negligible effect on the λmax of the aromatic chromophore.

Based on these substituent effects, the UV-Vis spectrum of this compound is expected to show a shift in the primary and secondary absorption bands of the benzene ring. While specific experimental data for this exact compound is not widely available in the literature, the expected absorption maxima can be predicted based on data for analogous compounds.

TransitionTypical Wavelength (Benzene)Expected Wavelength for this compoundDescription
π → π* (Primary)~204 nm~210-220 nmHigh-intensity E2-band, allowed transition.
π → π* (Secondary)~254 nm~260-275 nmLower-intensity B-band, symmetry-forbidden transition. Fine structure may be lost due to substitution.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, if the ethanolic carbon atom becomes a stereocenter, for instance, in derivatives where the hydroxyl group is replaced or in related chiral alcohols like 1-(2-Bromo-4-methylphenyl)ethan-1-ol, chiroptical techniques become indispensable for stereochemical analysis. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are key methods for determining the absolute configuration and enantiomeric purity of chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are highly sensitive to the spatial arrangement of atoms around the stereocenter. For a chiral derivative of this compound, the ECD spectrum would be dominated by the electronic transitions of the substituted benzene chromophore. The sign of the Cotton effect associated with the ¹Lb transition (around 260-275 nm) can often be correlated to the absolute configuration (R/S) of the stereocenter based on empirical rules, such as the sector rule for aromatic compounds. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a characteristic S-shaped curve, known as a Cotton effect, in the region of absorption.

The enantiomeric purity of a chiral derivative can be assessed by comparing the observed specific rotation or ECD signal intensity to that of the pure enantiomer. While experimental ECD/ORD data for chiral derivatives of this compound are not readily found, theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) could be employed to predict the ECD spectra and assist in the assignment of the absolute configuration. researchgate.net

TechniqueInformation ProvidedHypothetical Application to a Chiral Derivative
ECDAbsolute Configuration, Conformational AnalysisThe sign of the Cotton effect around 260-275 nm could distinguish between R and S enantiomers.
ORDSpecific Rotation, Confirmation of ChiralityMeasurement of specific rotation at a standard wavelength (e.g., 589 nm) would confirm optical activity.

X-ray Crystallography for Solid-State Structure (if suitable crystals can be obtained for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, the crystal structure of a closely related precursor, 2-Bromo-1-(4-methoxyphenyl)ethanone, has been determined, offering a valuable proxy for understanding the types of structural features and packing motifs that might be observed. uni.lu The analysis of such a structure reveals the planarity of the aromatic ring and the conformation of the side chain relative to the ring.

Should suitable single crystals of this compound or its derivatives be obtained, X-ray diffraction analysis would provide unambiguous proof of the molecular structure. For a chiral derivative, crystallographic analysis would unequivocally determine its absolute configuration, often by using the Flack parameter. The solid-state data would also reveal how the molecules pack in the crystal lattice, which is governed by intermolecular forces. The hydroxyl group of the title compound would be expected to participate in hydrogen bonding, which would be a dominant feature of its crystal packing.

Crystallographic Data for the Analogous Compound 2-Bromo-1-(4-methoxyphenyl)ethanone uni.lu
ParameterValue
Chemical FormulaC₉H₉BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7360 (15)
b (Å)12.441 (3)
c (Å)10.048 (2)
β (°)111.42 (3)
Volume (ų)900.3 (4)

Computational and Theoretical Studies on 2 2 Bromo 4 Methylphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-(2-Bromo-4-methylphenyl)ethan-1-ol, DFT calculations would provide fundamental insights into its behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined.

Table 1: Predicted Key Geometric Parameters for the Optimized Structure of this compound (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond LengthC-BrData not available
Bond LengthC-OData not available
Bond LengthC-C (ethyl chain)Data not available
Bond AngleC-C-OData not available
Dihedral AngleBr-C-C-CData not available

Note: The data in this table is illustrative and would be populated by actual DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations would be used to determine the distribution of electrons within the molecule. A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)

PropertyPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: The data in this table is illustrative and would be populated by actual DFT calculations.

Spectroscopic Property Prediction (NMR, IR)

DFT calculations can predict various spectroscopic properties, which can be invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies would aid in the interpretation of experimental spectra, helping to confirm the structure of the molecule. The predicted vibrational modes in the IR spectrum would correspond to specific bond stretches, bends, and torsions within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides information on static structures, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape, showing how the molecule explores different shapes and orientations in solution or other environments. This would reveal the flexibility of the ethyl alcohol side chain and the dynamics of its interaction with its surroundings.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of molecules based on their chemical structure. For derivatives of this compound, a QSAR model could be developed by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activities. Such a model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired characteristics.

Reaction Pathway Modeling and Energy Barrier Calculations

To understand the chemical reactivity of this compound in specific reactions, reaction pathway modeling using computational methods would be necessary. This involves identifying the transition state structures for a given reaction and calculating the activation energy barriers. This information is crucial for predicting reaction rates and understanding reaction mechanisms at a molecular level. For instance, the energy barriers for nucleophilic substitution at the carbon bearing the bromine atom or for oxidation of the alcohol group could be computationally investigated.

Applications of 2 2 Bromo 4 Methylphenyl Ethan 1 Ol As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 2-(2-Bromo-4-methylphenyl)ethan-1-ol makes it an ideal building block for the synthesis of diverse and complex organic structures, including fused ring systems, various heterocycles, and polymeric materials.

Annulated, or fused ring, systems are common structural motifs in many natural products and pharmacologically active compounds. This compound can be employed as a precursor for the synthesis of such systems through intramolecular cyclization reactions. A plausible synthetic strategy involves converting the ethan-1-ol moiety into a tether containing an alkene. For instance, the alcohol can be O-alkylated with an appropriate alkenyl halide. The resulting intermediate, possessing both an aryl bromide and a terminal double bond connected by a flexible linker, can then undergo an intramolecular Heck reaction. This palladium-catalyzed cyclization would form a new carbon-carbon bond between the aromatic ring and the alkene, leading to the formation of a fused carbocyclic ring system. The specific nature of the resulting annulated structure can be tailored by adjusting the length and composition of the tether.

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound serves as a valuable starting point for the synthesis of several classes of heterocycles, typically requiring an initial oxidation of the primary alcohol to a more reactive carbonyl group.

Triazoles: The 1,2,3-triazole ring is a key component in many pharmaceuticals. The synthesis of a triazole derivative from this compound would likely commence with the oxidation of the alcohol to the corresponding α-bromoacetophenone derivative, 2-bromo-1-(2-bromo-4-methylphenyl)ethanone. This α-haloketone can then participate in a Huisgen 1,3-dipolar cycloaddition reaction. By reacting the ketone with an azide (B81097) source, such as sodium azide, followed by an alkyne, a 1,4-disubstituted 1,2,3-triazole can be formed in a "click chemistry" approach, often catalyzed by copper(I). organic-chemistry.orgresearchgate.netnih.gov Alternatively, direct reaction with organic azides can also yield substituted triazoles. google.comgoogle.com

Quinolinones: Quinolinone scaffolds are present in numerous bioactive compounds. A potential pathway to quinolinones using this compound involves a multi-step sequence. nih.govmdpi.comnih.govrsc.org The starting material could first undergo a Sonogashira coupling at the aryl bromide position with a protected aminophenylacetylene derivative. Subsequent deprotection of the amine, followed by an intramolecular cyclization (e.g., a base- or metal-catalyzed reaction), would lead to the formation of the quinolinone ring system. The specific substitution pattern on the resulting quinolinone would depend on the choice of the coupling partner.

Thiazoles: The thiazole (B1198619) ring is another crucial heterocycle in drug discovery. The most common route to thiazoles from this precursor is the Hantzsch thiazole synthesis. asianpubs.orgorganic-chemistry.orgnih.gov This process requires the initial oxidation of this compound to 2-bromo-1-(2-bromo-4-methylphenyl)ethanone. This α-bromoketone intermediate is then condensed with a thioamide, such as thiourea, to directly form the 2-aminothiazole (B372263) ring. nih.gov This reaction is known for its efficiency and reliability in constructing the thiazole core. dntb.gov.ua

Table 1: Proposed Synthesis of Heterocycles from this compound
Target HeterocycleKey IntermediateKey ReactionReactants for Key Step
Triazole2-bromo-1-(2-bromo-4-methylphenyl)ethanoneHuisgen 1,3-Dipolar CycloadditionOrganic Azide, Alkyne
QuinolinoneN-(2-(2-(2-bromo-4-methylphenyl)acetyl)phenyl)acetamideIntramolecular CyclizationBase or Metal Catalyst
Thiazole2-bromo-1-(2-bromo-4-methylphenyl)ethanoneHantzsch Thiazole SynthesisThiourea or Thioamide

The distinct functionalities of this compound make it a suitable monomer for creating advanced materials. It is recognized as a building block for polymers and can act as a monomer in the synthesis of Covalent Organic Frameworks (COFs). bldpharm.commdpi.comresearchgate.net COFs are porous, crystalline polymers with potential applications in gas storage and catalysis. researchgate.net The rigid phenyl core of the molecule contributes to the formation of a stable, porous network. The aryl bromide group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link monomers together, while the hydroxyl group offers a site for forming ester or ether linkages, creating diverse polymer backbones. This dual reactivity allows for the design of complex, three-dimensional polymeric structures.

Ligand and Complex Chemistry

The structural framework of this compound can be chemically modified to produce ligands for coordination chemistry, which are essential for creating metal-organic frameworks and various metal complexes.

Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters connected by organic molecules known as linkers. wpi.edu These linkers are typically multitopic coordinating ligands, most commonly dicarboxylic acids. imperial.ac.ukalfa-chemistry.comresearchgate.net this compound can be converted into a suitable dicarboxylic acid linker through a series of transformations. For example, the primary alcohol could be oxidized to a carboxylic acid. The aryl bromide can then be converted to a second carboxylic acid group, for instance, through a palladium-catalyzed carboxylation reaction or via a Grignard reagent intermediate followed by reaction with carbon dioxide. The resulting dicarboxylic acid, now bearing the 4-methylphenyl core, can be used as a linker to coordinate with metal centers, self-assembling into a porous MOF structure. rsc.org

Table 2: Proposed Transformation to MOF Linker
Initial Functional GroupTransformation ReactionFinal Functional Group
-CH₂OH (ethan-1-ol)Oxidation (e.g., with KMnO₄ or PCC)-COOH (Carboxylic Acid)
-Br (Aryl Bromide)Palladium-catalyzed Carboxylation-COOH (Carboxylic Acid)

Schiff base ligands are a class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. chemijournal.comiosrjournals.orgneliti.com These ligands are renowned for their ability to form stable complexes with a wide range of metal ions. redalyc.orgresearchgate.net To be used in Schiff base synthesis, this compound must first be converted into a carbonyl compound. This is readily achieved through the selective oxidation of the primary alcohol to the corresponding aldehyde, 2-(2-bromo-4-methylphenyl)acetaldehyde. researchgate.net This aldehyde can then be reacted with a variety of primary amines (R-NH₂) in a condensation reaction to yield a diverse library of Schiff base ligands. These ligands, which feature an azomethine (-C=N-) group, can then act as chelating agents, coordinating with metal ions such as copper(II), nickel(II), or cobalt(II) to form stable metal complexes with potential applications in catalysis and materials science.

Fine Chemical and Specialty Chemical Manufacturing

Similarly, a comprehensive review of chemical literature and patents did not reveal any documented use of this compound as a key intermediate in the manufacturing of fine or specialty chemicals. Fine chemicals are produced in limited quantities and at high purity for specialized applications, and while this compound could theoretically serve as a precursor for various complex molecules, its actual use in this capacity is not reported.

The lack of available information suggests that this compound may be a niche compound with limited commercial applications, or its use may be documented in proprietary, internal industrial literature that is not publicly accessible.

Structure Reactivity Relationship Studies of 2 2 Bromo 4 Methylphenyl Ethan 1 Ol and Analogues

Impact of Aromatic Substituent Position and Nature on Reactivity

The methyl group at the para-position is an activating group. msu.edu Through an inductive effect and hyperconjugation, it donates electron density to the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com Alkyl groups are known to be ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

The bromine atom at the ortho-position exhibits a dual nature. Halogens are deactivating groups because their strong electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive than benzene (B151609). msu.edulibretexts.org However, they are also ortho, para-directors. This is because the lone pairs of electrons on the halogen can be donated to the ring through resonance (p-π conjugation), which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions. libretexts.orgresearchgate.net

When both a bromine and a methyl group are present, their combined influence must be considered. The activating effect of the methyl group competes with the deactivating effect of the bromine. Generally, activating groups have a stronger directing effect than deactivating groups. reddit.com Therefore, the methyl group is the dominant director of substitution. In electrophilic aromatic substitution reactions, the positions ortho to the activating methyl group (positions 3 and 5) and the position para to it (position 2, which is already substituted with bromine) would be electronically favored. The bromine atom directs to its ortho (position 3) and para (position 5) positions. In this case, the directing effects of the methyl and bromo groups are cooperative, both favoring substitution at positions 3 and 5. msu.edu

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-Brortho (C2)Inductive: Withdrawing Resonance: DonatingDeactivatingortho, para
-CH₃para (C4)Inductive: Donating Hyperconjugation: DonatingActivatingortho, para

Influence of the Ethan-1-ol Side Chain on Aromatic Reactivity

The ethan-1-ol side chain, -CH₂CH₂OH, is generally considered to be a weakly activating group. The alkyl portion donates electron density to the ring through a weak inductive effect. The presence of the hydroxyl group can also influence reactivity. While the -OH group itself is a strong activator, its effect is insulated from the ring by the two-carbon chain, diminishing its resonance contribution to the aromatic system. learncbse.inbyjus.com

However, the side chain can play a more direct role in certain reactions. The benzylic carbon (the carbon atom attached to the aromatic ring) and its hydrogens are activated towards oxidation. msu.edulibretexts.org Strong oxidizing agents can convert an alkyl side chain into a carboxylic acid group. libretexts.orgpressbooks.pub The presence of the hydroxyl group on the second carbon of the chain may influence the course of such oxidation reactions. Furthermore, the hydroxyl group itself can undergo reactions such as esterification or etherification, which could be used to introduce other functionalities to the molecule. In reactions involving the aromatic ring, the ethan-1-ol side chain is not expected to exert a strong directing effect compared to the methyl and bromo substituents.

Comparative Studies with Isomeric Bromo(methyl)phenylethanols

A comparative analysis with isomeric forms of bromo(methyl)phenylethanol can further illuminate the structure-reactivity relationships. The relative positions of the bromo, methyl, and ethan-1-ol groups significantly alter the electronic and steric environment of the aromatic ring, leading to different reaction outcomes.

For instance, in 2-(4-bromo-2-methylphenyl)ethan-1-ol , the activating methyl group is ortho to the point of attachment of the side chain, and the deactivating bromo group is para. The directing effects of the methyl group (to positions 3 and 5) and the bromo group (to positions 3 and 5) are again cooperative. However, the steric bulk of the ortho-methyl group might hinder substitution at the 3-position.

In 2-(2-bromo-5-methylphenyl)ethan-1-ol , the substituents are meta to each other. The ortho-bromo group directs to positions 3 and 6, while the meta-methyl group directs to positions 2, 4, and 6. The directing effects are cooperative towards the 6-position, which is also sterically accessible.

IsomerPredicted Major Electrophilic Substitution Site(s)Rationale
2-(2-Bromo-4-methylphenyl)ethan-1-olC5Cooperative directing effects of ortho-Br and para-CH₃. C3 is sterically hindered by the ortho-Br.
2-(4-Bromo-2-methylphenyl)ethan-1-olC5Cooperative directing effects of ortho-CH₃ and para-Br. C3 is sterically hindered by the ortho-CH₃.
2-(2-Bromo-5-methylphenyl)ethan-1-olC6Cooperative directing effects of ortho-Br and meta-CH₃ toward the sterically accessible C6 position.

Steric and Electronic Effects on Reaction Outcomes

The outcome of reactions involving this compound is a direct consequence of the interplay between steric and electronic effects. chemrxiv.orgrsc.org

Electronic Effects:

Inductive Effect: The electronegative bromine atom withdraws electron density from the ring, deactivating it. msu.edu The methyl and ethan-1-ol groups are weakly electron-donating, slightly activating the ring.

Resonance (Mesomeric) Effect: The bromine atom donates a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.orgresearchgate.net The methyl group exhibits hyperconjugation, which also donates electron density and directs ortho/para.

The combination of these effects results in a moderately deactivated ring compared to toluene, but a ring that is still susceptible to electrophilic attack at specific positions. The activating methyl group's influence generally outweighs the deactivating effect of the bromine in determining the regioselectivity. reddit.com

Steric Effects: The bromine atom at the ortho position is relatively bulky. This steric hindrance can impede the approach of an electrophile to the adjacent C3 position. rsc.org Consequently, even though the C3 position is electronically activated, substitution at the less hindered C5 position is often favored. The ethan-1-ol side chain, being larger than a methyl group, can also exert some steric influence, although it is further from the reactive sites on the ring.

Stereochemical Aspects in the Synthesis and Reactions of 2 2 Bromo 4 Methylphenyl Ethan 1 Ol Derivatives

Generation of Chiral Centers through Asymmetric Transformations (if applicable to derivatives)

The generation of a chiral center at the hydroxyl-bearing carbon of 2-(2-bromo-4-methylphenyl)ethan-1-ol derivatives through asymmetric transformations is a theoretically viable but underexplored area. The primary route to introduce this chirality would be the asymmetric reduction of the corresponding ketone, 1-(2-bromo-4-methylphenyl)ethanone.

While no studies were found that specifically detail the asymmetric reduction of 1-(2-bromo-4-methylphenyl)ethanone, research on analogous 2-haloacetophenones provides insights into potential synthetic strategies. For instance, enzymatic reductions using secondary alcohol dehydrogenases (SADHs) have been successfully employed for the asymmetric reduction of various 2-haloacetophenones to their corresponding (R)- or (S)-2-halo-1-arylethanols with high enantioselectivity. nih.gov Specifically, mutants of TeSADH from Thermoanaerobacter pseudethanolicus have demonstrated the ability to produce either enantiomer of 2-chloro-1-(4'-bromophenyl)-1-ethanol in high enantiomeric excess (>99% ee). nih.gov

Furthermore, enantioselective microbial reduction has been successfully applied to 2-bromo-4-fluoro acetophenone, a structurally similar precursor. nih.gov Various microorganisms, including species of Candida, Hansenula, and Pichia, were capable of reducing this ketone to (S)-1-(2'-bromo-4'-fluorophenyl)ethanol with high yields and excellent enantiomeric excess (>99% ee). nih.gov These examples suggest that a biocatalytic approach could be a promising avenue for the asymmetric synthesis of this compound.

Diastereoselective and Enantioselective Synthesis Strategies

Specific diastereoselective and enantioselective synthesis strategies for this compound derivatives are not well-documented. In principle, such strategies could involve the use of chiral catalysts or auxiliaries in the reduction of the precursor ketone or in subsequent functionalization reactions of the alcohol.

For comparison, chiral boron reagents have been utilized to control the stereochemistry in various enantioselective reactions, including allylations and aldol (B89426) reactions, leading to chiral alcohols. msu.edu However, the application of these methods to precursors of this compound has not been reported.

Resolution Techniques for Racemic Mixtures (if applicable to chiral derivatives)

While no specific studies on the resolution of racemic this compound were identified, general techniques for the resolution of chiral alcohols are well-established. These methods include enzymatic kinetic resolution and chromatographic separation on chiral stationary phases.

Enzymatic kinetic resolution, often employing lipases, is a common method for separating enantiomers of racemic alcohols. This technique relies on the differential rate of acylation or deacylation of the two enantiomers. Although not applied to the target compound, this method has been demonstrated for structurally related molecules.

Chiral Catalysis in the Functionalization of this compound (or its precursors)

The use of chiral catalysis in the synthesis or functionalization of this compound is another area with limited specific information. Chiral catalysts are instrumental in asymmetric synthesis, enabling the selective formation of one enantiomer over the other.

In the context of producing the chiral alcohol, chiral catalysts could be employed in the asymmetric reduction of 1-(2-bromo-4-methylphenyl)ethanone. While specific catalysts for this substrate have not been reported, the broader field of asymmetric ketone reduction is rich with examples of chiral metal complexes and organocatalysts that could potentially be adapted for this purpose.

Future Research Directions

Exploration of Novel Synthetic Pathways

Future research will likely focus on devising innovative and more efficient methods for the synthesis of 2-(2-Bromo-4-methylphenyl)ethan-1-ol and its derivatives. While classical methods may exist, the exploration of novel catalytic systems and reaction cascades could provide more direct and atom-economical routes.

Key areas for investigation include:

C-H Activation/Functionalization: Direct functionalization of the methyl group or other positions on the aromatic ring through C-H activation would represent a significant advancement. This could lead to the introduction of new functional groups without the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure forms of this compound is a critical area of future research. Chiral versions of this compound could serve as valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Flow Chemistry Approaches: The use of microreactor technology and continuous flow processes for the synthesis of this compound could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

Research FocusPotential MethodologyExpected Outcome
C-H ActivationTransition-metal catalysis (e.g., Pd, Rh, Ru)Direct and regioselective introduction of new functional groups.
Asymmetric SynthesisChiral catalysts, enzymatic resolutionAccess to enantiopure (R)- and (S)-2-(2-bromo-4-methylphenyl)ethan-1-ol.
Flow ChemistryMicroreactor systemsImproved yield, safety, and scalability of synthesis.

Development of Greener and More Sustainable Methodologies

In line with the growing emphasis on sustainable chemistry, future research should prioritize the development of environmentally benign synthetic routes to this compound. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous reagents and solvents.

Promising research avenues include:

Biocatalysis: The use of enzymes or whole-cell systems for key synthetic steps, such as the reduction of a corresponding ketone to the alcohol, could offer high selectivity and mild reaction conditions.

Electrosynthesis: Employing electrochemical methods for the bromination of the aromatic ring or other transformations could reduce the reliance on stoichiometric and often hazardous chemical oxidants or reductants.

Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based materials instead of petroleum-derived precursors would significantly enhance the sustainability profile of this compound.

Sustainability ApproachSpecific TechniqueEnvironmental Benefit
BiocatalysisKetoreductase enzymesHigh selectivity, mild conditions, reduced use of metal catalysts.
ElectrosynthesisAnodic brominationAvoidance of hazardous brominating agents, use of electricity as a clean reagent.
Renewable FeedstocksLignocellulose-derived aromaticsReduced carbon footprint and dependence on fossil fuels.

Discovery of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound suggests the potential for novel and unexplored reactivity. Future research should aim to uncover these new chemical transformations, which could lead to the synthesis of complex and valuable molecules.

Areas ripe for exploration are:

Intramolecular Reactions: The proximity of the hydroxyl group and the bromine atom could facilitate intramolecular cyclization reactions to form oxygen-containing heterocyclic compounds, such as dihydrobenzofurans. The specific substitution pattern may lead to unique regiochemical outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Investigating the reactivity of this specific substrate in these reactions could lead to the efficient synthesis of a diverse library of derivatives.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based functionalization at various positions on the molecule.

Reactivity TypePotential ReactionResulting Structures
Intramolecular CyclizationBase-mediated etherificationDihydrobenzofuran derivatives.
Cross-CouplingSuzuki coupling with boronic acidsBiaryl compounds with extended conjugation.
Photoredox CatalysisRadical addition to the aromatic ringNovel functionalized derivatives.

Advanced Materials and Nanotechnology Applications (as a component)

The structural motifs present in this compound make it an attractive candidate for incorporation into advanced materials and nanostructures. Its aromatic core can contribute to electronic and optical properties, while the hydroxyl and bromo functionalities provide sites for polymerization or surface attachment.

Future research in this domain could focus on:

Polymer Synthesis: The compound could be used as a monomer or a functional additive in the synthesis of novel polymers. For instance, the hydroxyl group can be used for polyester (B1180765) or polyurethane formation, while the bromine atom can serve as an initiation site for controlled radical polymerizations like ATRP (Atom Transfer Radical Polymerization).

Liquid Crystals: Derivatives of this compound could be designed to exhibit liquid crystalline properties, with potential applications in display technologies and optical sensors.

Self-Assembled Monolayers (SAMs): The hydroxyl group can be used to anchor the molecule onto various oxide surfaces, forming self-assembled monolayers. The exposed bromo- and methyl-functionalized aromatic rings could then be used to tune the surface properties or as a platform for further chemical modifications.

Application AreaRole of the CompoundPotential Impact
Polymer ScienceMonomer or functional additiveCreation of polymers with tailored refractive indices, thermal stability, or flame retardancy.
Liquid CrystalsMesogenic coreDevelopment of new materials for advanced optical applications.
NanotechnologyComponent of Self-Assembled MonolayersEngineering of functional surfaces with controlled wettability, adhesion, or biocompatibility.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
Ketone ReductionNaBH₄, MeOH, 0–25°C85–90
Direct BrominationNBS, AIBN, CCl₄, 80°C70–75
Borane-Mediated ReductionBH₃·SMe₂, THF, 60°C98

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:
By-products often arise from over-bromination or oxidation. Strategies include:

  • Temperature Control : Maintaining temperatures below 80°C during bromination reduces radical side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance borane-mediated reduction efficiency, while CCl₄ minimizes NBS decomposition .
  • Stoichiometric Precision : Using 1.1–1.2 equivalents of NBS ensures complete conversion without excess reagent . Computational tools (e.g., DFT calculations) can predict reactive intermediates and guide optimization .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the aromatic proton environment (δ 7.2–7.4 ppm for bromo-substituted phenyl) and hydroxyl proton (δ 1.5–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 229.04 (C₉H₁₁BrO⁺) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar brominated ethanones .

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict bromine substitution sites. For example, the C-Br BDE in the parent compound is ~65 kcal/mol, favoring nucleophilic attack at the ortho position .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction pathways. MD studies in THF show enhanced stabilization of borane intermediates .

Basic: What are the key considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. The compound is hygroscopic; desiccants (e.g., silica gel) are recommended .
  • Safety Protocols : Use NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile) during handling, as brominated alcohols can cause severe eye irritation .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate receptor-binding results using both in vitro (e.g., SPR) and in silico (docking simulations) methods. For example, discrepancies in IC₅₀ values for similar brominated alcohols were resolved by standardizing assay pH and temperature .
  • Batch Analysis : Compare impurities (via HPLC) across studies; trace solvents like DMF may inhibit enzyme activity .

Q. Table 2: Structural Analogues and Their Applications

CompoundKey FeatureResearch ApplicationReference
2-(4-Bromo-2-methoxyphenyl)ethan-1-olMethoxy substituentNeuropharmacology lead
2-(3-Methylpiperidin-4-yl)ethan-1-olPiperidine ringEnzyme modulation studies
2-Bromo-1-(4-methylphenyl)ethanoneKetone precursorSynthetic intermediate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.